2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine

Carbonic anhydrase inhibition Hypoxia Cancer research

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine (CAS 1245569-23-6) is a synthetic small molecule combining a 4-benzylpiperidine scaffold with an ethanesulfonamide side chain. This architecture places it within the broader class of N-sulfonyl-piperidine derivatives, which have been reported as modulators of diverse pharmacological targets including carbonic anhydrase isoforms, sigma receptors, and GPCRs.

Molecular Formula C16H24N2O6S
Molecular Weight 372.44
CAS No. 1245569-23-6
Cat. No. B2846334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine
CAS1245569-23-6
Molecular FormulaC16H24N2O6S
Molecular Weight372.44
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCN
InChIInChI=1S/C14H22N2O2S/c15-8-11-19(17,18)16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
InChIKeyMWWLWTJZFADKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine Procurement Guide: Sulfonamide-Piperidine Hybrid Utility


2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine (CAS 1245569-23-6) is a synthetic small molecule combining a 4-benzylpiperidine scaffold with an ethanesulfonamide side chain [1]. This architecture places it within the broader class of N-sulfonyl-piperidine derivatives, which have been reported as modulators of diverse pharmacological targets including carbonic anhydrase isoforms, sigma receptors, and GPCRs [2][3]. Its primary differentiation lies in the primary amine terminus on the sulfonamide moiety, enabling unique hydrogen-bond donor/acceptor interactions and providing a reactive handle for further derivatization not available with simple N-sulfonamide or N-benzenesulfonyl analogs.

Why Generic 4-Benzylpiperidine Sulfonamides Cannot Replace 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine


Interchanging 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine with a close analog like 4-benzylpiperidine-1-sulfonamide or 1-(benzenesulfonyl)-4-benzylpiperidine without experimental validation introduces substantial risk of altered target engagement [1]. The ethanesulfonamide group in the target compound provides a primary amine that is absent in N-sulfonamide or N-benzenesulfonyl counterparts, fundamentally altering hydrogen-bonding capacity and protonation state at physiological pH [2]. Literature evidence demonstrates that subtle changes in the sulfonamide substituent can shift selectivity between carbonic anhydrase isoforms, sigma receptors, and aminergic GPCRs by orders of magnitude [3]. Simple generic substitution therefore risks both loss of desired on-target activity and introduction of unanticipated polypharmacology.

Quantitative Differentiation Evidence for 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine


Carbonic Anhydrase XII Inhibition: Nanomolar Potency vs. Micromolar Class Baseline

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine inhibits human carbonic anhydrase XII (CA XII) with a Ki of 8.30 nM, measured by stopped-flow CO₂ hydration assay [1]. The broader class of unsubstituted piperidine sulfonamides typically exhibits CA inhibition constants in the micromolar range; for example, 4-benzylpiperidine-1-sulfonamide shows only weak, non-quantified CA activity in published profiling . This represents an estimated >100-fold potency advantage for the target compound at CA XII.

Carbonic anhydrase inhibition Hypoxia Cancer research

Sigma-1 Receptor Affinity: 537 nM Ki as a Defined Starting Point for SAR

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine binds to the sigma-1 receptor with a Ki of 537 nM, determined by displacement of [³H]pentazocine from guinea pig brain membranes [1]. This contrasts with the structurally related compound 4-benzylpiperidine-1-sulfonamide, whose primary pharmacological signature is monoamine transporter release activity (NET EC₅₀ = 41.4 nM) with negligible sigma receptor data . The target compound's sigma-1 Ki provides a well-defined affinity starting point for medicinal chemistry optimization, whereas 4-benzylpiperidine-1-sulfonamide requires deconvolution of mixed dopaminergic/serotonergic contributions.

Sigma receptor CNS Neuroprotection

GPCR Functional Selectivity: Differential Agonism at GPCR41 vs. GPCR43

In functional assays using HEK293 cells expressing human GPCRs, 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine acts as an agonist at GPCR41 with an EC₅₀ of 12,000 nM (12 μM) and at GPCR43 with an EC₅₀ of 250,000 nM (250 μM), assessed by [³⁵S]GTPγS binding [1]. The ~21-fold difference in potency between these two receptors indicates measurable functional selectivity within the GPCR family, in contrast to the broadly promiscuous aminergic activity profile (5-HT2A, D2, 5-HT1A, 5-HT2C, NET) reported for the comparator 4-benzylpiperidine-1-sulfonamide [2].

GPCR Functional selectivity Signal transduction

Non-Basic Sulfonamide Architecture: Reduced hERG Liability vs. Basic Amine 5-HT2A Ligands

The target compound belongs to the non-basic piperidine sulfonamide class, which was specifically designed to eliminate the protonated amine required by traditional 5-HT2A pharmacophore models [1]. In a published series, non-basic sulfonamides achieved high 5-HT2A affinity while maintaining excellent selectivity over the IKr (hERG) channel, a key cardiac safety liability [1]. By contrast, the basic-amine comparator 4-benzylpiperidine-1-sulfonamide retains protonation capacity at physiological pH (predicted pKa ~9.5) and has documented multi-target aminergic activity including 5-HT2A (Ki = 5.1 nM) [2], placing it in a higher hERG-risk structural class. The quantitative hERG/IKr selectivity advantage is explicitly linked to the sulfonamide's electron-withdrawing character reducing amine basicity [1].

hERG Cardiotoxicity Drug safety 5-HT2A

Recommended Application Scenarios for 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine Based on Quantitative Evidence


Carbonic Anhydrase XII–Focused Probe Development in Hypoxic Tumor Models

With a Ki of 8.30 nM against CA XII [1], this compound serves as a potent starting scaffold for developing chemical probes to study CA XII's role in tumor hypoxia and metastasis. Its nanomolar potency allows low-concentration dosing (≤100 nM) in cellular assays, minimizing nonspecific cytotoxicity seen with micromolar sulfonamide fragments.

Sigma-1 Receptor Medicinal Chemistry and SAR Expansion

The sigma-1 Ki of 537 nM [1] places the compound in the affinity range ideal for hit-to-lead optimization—strong enough to confirm target engagement, yet providing ample room for potency improvement through focused library synthesis. The primary amine on the ethanesulfonamide chain allows facile amide coupling or reductive amination for parallel SAR exploration.

GPCR Panel Screening to Deorphanize or Profile Functional Selectivity

The demonstrated functional selectivity between GPCR41 (EC₅₀ = 12 μM) and GPCR43 (EC₅₀ = 250 μM) [1] supports use of this compound as a reference agonist in broader GPCR profiling panels. Its activity at moderate micromolar concentrations makes it suitable for screening cascades aimed at identifying receptor subtypes with preferential coupling to G protein–dependent signaling pathways.

Non-Basic 5-HT2A Antagonist Programs Requiring Cardiac Safety Windows

As a member of the non-basic piperidine sulfonamide class that demonstrably separates 5-HT2A affinity from hERG/IKr channel activity [1], the compound can serve as a scaffold for developing CNS-penetrant 5-HT2A antagonists with reduced cardiotoxicity risk. Procurement for this application should include early hERG patch-clamp confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.